![molecular formula C16H19N3O2 B4893487 (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide, also known as dapagliflozin, is a medication used to treat type 2 diabetes. It belongs to a class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. Dapagliflozin works by blocking the reabsorption of glucose in the kidneys, thereby increasing the amount of glucose excreted in the urine.
Mécanisme D'action
Dapagliflozin works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this protein, (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden increases the amount of glucose excreted in the urine, thereby lowering blood glucose levels.
Biochemical and Physiological Effects
In addition to lowering blood glucose levels, (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden has been shown to have other beneficial effects on the body. These include reducing body weight, blood pressure, and triglyceride levels, as well as improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Dapagliflozin has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. In addition, its effects on glucose metabolism make it a useful tool for studying diabetes and related conditions.
However, there are also limitations to the use of (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden in lab experiments. Its specificity for the SGLT2 protein means that it may not be effective for studying other aspects of glucose metabolism. In addition, its use may be limited by ethical considerations, as (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden is a medication used to treat a medical condition.
Orientations Futures
There are several potential future directions for research on (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden. These include:
1. Further exploration of its potential benefits in the treatment of heart failure and chronic kidney disease.
2. Investigation of its effects on other aspects of glucose metabolism, such as insulin secretion and glucose uptake.
3. Development of new SGLT2 inhibitors with improved specificity and efficacy.
4. Study of the long-term safety and efficacy of (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden in the treatment of type 2 diabetes.
5. Investigation of its potential use in combination with other medications for the treatment of diabetes and related conditions.
Méthodes De Synthèse
Dapagliflozin is synthesized through a multistep process, starting with the reaction of 2-bromo-1-phenylethanone with ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate to form 2-(4,6-dimethylpyrimidin-2-yl)-2-phenylacetyl chloride. This intermediate is then reacted with (2R)-2-amino-1-phenylethanol to form (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden.
Applications De Recherche Scientifique
Dapagliflozin has been extensively studied for its effectiveness in managing type 2 diabetes. In addition, research has shown that (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden may have potential benefits in the treatment of heart failure and chronic kidney disease.
Propriétés
IUPAC Name |
(2R)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-10-12(2)19-14(18-11)8-9-17-16(21)15(20)13-6-4-3-5-7-13/h3-7,10,15,20H,8-9H2,1-2H3,(H,17,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAULHVKVHEVCA-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)[C@@H](C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.